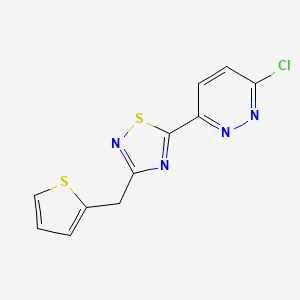![molecular formula C18H18N2O4S2 B12126450 2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B12126450.png)
2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, typically using reagents like methanesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Acetamide Group: The acetamide group is attached through an acylation reaction, often using acetic anhydride or acetyl chloride.
Coupling with 2,5-Dimethylphenol: The final step involves the coupling of the benzothiazole derivative with 2,5-dimethylphenol, usually facilitated by a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide or phenoxy positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Industrial Chemistry: It might be employed as an intermediate in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring and sulfonyl group are likely critical for these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide
- 2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]ethanamide
- 2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]propionamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18N2O4S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H18N2O4S2/c1-11-4-5-12(2)15(8-11)24-10-17(21)20-18-19-14-7-6-13(26(3,22)23)9-16(14)25-18/h4-9H,10H2,1-3H3,(H,19,20,21) |
InChI Key |
VXQIBAKNNYWIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(4-tert-butylphenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12126371.png)
![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-bromo-2-methylphenyl)amine](/img/structure/B12126372.png)

![3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B12126385.png)


![13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12126414.png)

![(2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid](/img/structure/B12126424.png)


![2-(2-chlorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12126438.png)


